4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid
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Overview
Description
4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyridine ring, a triazole ring, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the protein alpha-synuclein (α-syn), which is a key player in the pathogenesis of Parkinson’s disease . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
The compound interacts with α-syn, inhibiting its aggregation . This interaction prevents the formation of amyloid fibrils, a pathological form of α-syn, thereby reducing neurotoxicity .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, misfolded α-syn aggregates into amyloid fibrils, leading to the formation of Lewy bodies and Lewy neurites in neurons . By inhibiting α-syn aggregation, the compound disrupts this pathway, potentially alleviating the symptoms of Parkinson’s disease .
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile, followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.
Coupling Reactions: The final step involves coupling the triazole-pyridine intermediate with the benzoic acid derivative using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as solid-phase synthesis, microwave-assisted synthesis, and flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Coupling Reactions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, ester, and amide derivatives.
Scientific Research Applications
4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Similar in structure but lacks the benzoic acid moiety.
5-(4-Pyridinyl)-1,2,4-triazole: Shares the triazole and pyridine rings but differs in the substitution pattern.
Uniqueness
4-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-20-13(12-3-1-2-8-17-12)18-19-15(20)23-9-10-4-6-11(7-5-10)14(21)22/h1-8H,9,16H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYXTNHEIXEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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